
Viniferin
Übersicht
Beschreibung
Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism against microbial attacks, toxins, infections, or UV radiation . Different forms of viniferin exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B). All these forms exhibit a range of important biological activities and have potential applications in clinical research and future drug development .
Synthesis Analysis
The synthesis of viniferin involves the construction of stilbenoid-derived 2,3-diaryl-5-substituted benzofurans, which allows the preparation of a focused collection of dehydro-delta-viniferin analogues .Molecular Structure Analysis
Viniferin is a phenolic compound within the group of stilbenoids, also known as phytoalexins. This molecule is a derivative of resveratrol, the most researched compound in this group .Chemical Reactions Analysis
Viniferin has been shown to have a significant inhibitory effect on amyloid fibrillary deposits .Physical And Chemical Properties Analysis
Viniferin is a phenolic compound with a molecular weight of 454.48 g/mol .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory
Viniferin has been studied for its potential anti-inflammatory properties . It could be used in the treatment of conditions characterized by inflammation.
Antipsoriasis
Research has indicated that Viniferin may have potential applications in the treatment of psoriasis, a chronic skin condition .
Antidiabetic
Viniferin has been studied for its potential antidiabetic properties . This could make it a valuable tool in managing diabetes.
Anti-Plasmodic
Viniferin may have anti-plasmodic properties , which could be beneficial in the treatment of certain diseases caused by plasmodium parasites, such as malaria.
Anticancer
Research has shown that Viniferin may have anticancer properties . It has been studied for its potential to induce apoptosis in certain cancer cells .
Anti-Angiogenic
Viniferin has been studied for its potential anti-angiogenic properties . This could make it useful in the treatment of diseases characterized by abnormal growth of blood vessels.
Antioxidant
Viniferin may have antioxidant properties , which could help protect the body’s cells from damage by free radicals.
Anti-Melanogenic
Research has indicated that Viniferin may have anti-melanogenic properties . This could make it a potential treatment for conditions characterized by abnormal melanin production.
Wirkmechanismus
Target of Action
Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Various forms of viniferin exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several potential applications in clinical research and future drug development .
Mode of Action
Viniferin’s mechanisms of action on cytotoxic and anti-proliferative activities have been investigated, and most of them are linked to apoptosis . Apoptosis is a form of programmed cell death that is essential for the development and tissue homeostasis of organisms .
Biochemical Pathways
Viniferin is synthesized as a defense mechanism in response to abiotic and biotic stresses, such as microbial attack, toxins, infections, or UV radiation . The best-known sources of stilbenoids, including viniferin, are from Vitis vinifera .
Pharmacokinetics
Bioavailability studies have shown poor absorption and high metabolism of viniferin . The pharmacokinetics have been studied after oral or intravenous administrations for δ-viniferin .
Result of Action
Viniferin exhibits strong activities against inflammatory and oxidative stress . The pathophysiology of these conditions is closely related to the state of oxidation and inflammation .
Action Environment
The biosynthesis of viniferin in various plant species, particularly high in the Vitaceae family, explains its presence in some red wines, which represent the main source of viniferin in the human diet . The environment in which viniferin is produced and consumed can influence its action, efficacy, and stability. For example, viniferin’s production in grapevine cell cultures can be induced with methyl jasmonate and stevioside .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLMRXWKZGLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
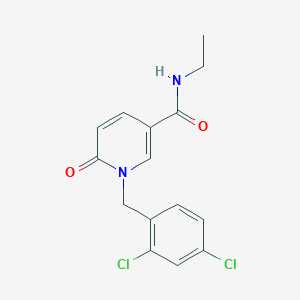
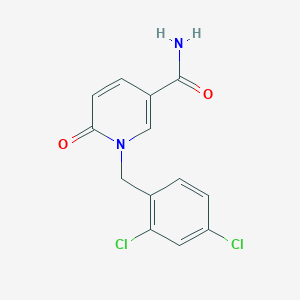
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
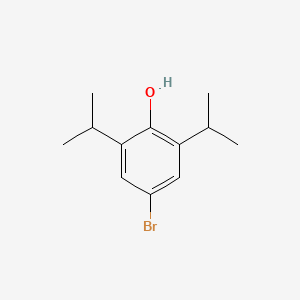
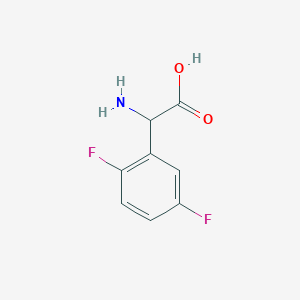
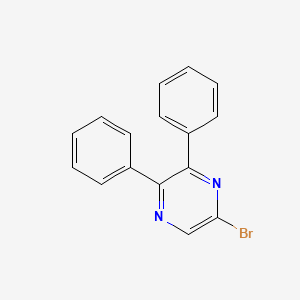
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)
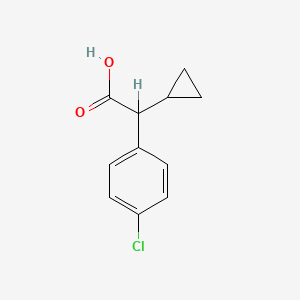
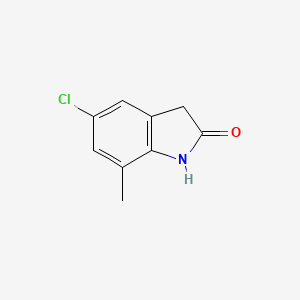
![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)